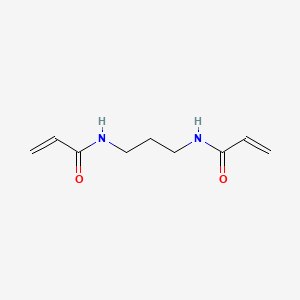

n,n'-(Propane-1,3-diyl)diacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(prop-2-enoylamino)propyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQRYIOSVPEUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-13-2 | |

| Record name | N,N-`Bisacrylamido-1,3-propan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Behavior and Reaction Kinetics of N,n Propane 1,3 Diyl Diacrylamide

Homopolymerization Characteristics of N,N'-(propane-1,3-diyl)diacrylamide

The homopolymerization of N,N'-(propane-1,3-diyl)diacrylamide, a divinyl monomer, is characterized by its propensity to form crosslinked polymer networks. The nature of this polymerization can be directed by the chosen synthetic strategy, leading to either insoluble gels or, under specific controlled conditions, soluble linear or branched polymers.

Free-Radical Polymerization Mechanisms and Initiation Systems

Conventional free-radical polymerization of N,N'-(propane-1,3-diyl)diacrylamide results in the formation of a three-dimensional polymer network. The process follows the standard mechanistic steps of initiation, propagation, and termination.

Initiation: The polymerization is typically initiated by the decomposition of an initiator molecule to generate free radicals. This can be achieved through thermal or photochemical methods.

Thermal Initiators: Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are common thermal initiators that decompose upon heating to produce radicals.

Photopolymerization Initiators: These initiators, such as benzoin (B196080) derivatives, generate radicals upon exposure to UV light.

Propagation: The initiator radical adds to one of the vinyl groups of the N,N'-(propane-1,3-diyl)diacrylamide monomer, creating a monomer radical. This radical can then react with other monomer molecules. Due to the presence of two vinyl groups, the propagation can proceed in a manner that leads to chain extension and branching, ultimately forming crosslinks between growing polymer chains.

Controlled/Living Polymerization Techniques Employing Diacrylamide (B3188283) Monomers

While conventional free-radical polymerization of diacrylamides leads to insoluble networks, controlled/living polymerization techniques offer pathways to synthesize soluble polymers with defined architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has been successfully employed for bis-acrylamides to control the polymerization process. rsc.orgunc.edursc.org In a notable approach, RAFT has been used to facilitate an A2 + B2 step-growth polymerization. Here, a bifunctional diacrylamide monomer (A2) reacts with a bifunctional RAFT chain transfer agent (CTA) (B2). rsc.orgunc.edursc.org This method suppresses the typical homopropagation of the vinyl groups that leads to crosslinking, resulting in the formation of linear, main-chain-functional polymers. rsc.orgunc.edursc.org The key is to match the reactivity of the CTA to the acrylamide (B121943) monomer to ensure efficient single-unit monomer insertion. rsc.org

| Monomer System | CTA | Solvent | Temperature (°C) | Outcome |

| N,N-dimethylacrylamide (DMA) / BDMAT | BDMAT (monofunctional CTA) | Dioxane | 70 | 94% yield of RAFT-SUMI product, indicating efficient single-unit insertion. rsc.org |

| Bis-acrylamides / CTA2 | CTA2 (bifunctional CTA) | Dioxane | 70 | Successful A2 + B2 RAFT step-growth polymerization, forming linear polymers. rsc.org |

Atom Transfer Radical Polymerization (ATRP): The application of ATRP to acrylamide-type monomers has proven challenging. Studies on the ATRP of N,N-dimethylacrylamide (DMA) have shown that the polymerization is often uncontrolled. cmu.edu This is attributed to the complexation of copper salts with the amide group of the polymer chain ends, which stabilizes the radical and hinders the deactivation step. cmu.edu The resulting high concentration of radicals leads to spontaneous termination reactions, yielding polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu

Copolymerization and Terpolymerization Strategies

N,N'-(propane-1,3-diyl)diacrylamide can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers for specific applications.

Statistical Copolymerization with Diverse Monomers

In statistical copolymerization, N,N'-(propane-1,3-diyl)diacrylamide is polymerized simultaneously with one or more other comonomers. The distribution of the monomer units along the polymer chain is determined by their respective reactivity ratios (r1 and r2).

The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). Studies on the copolymerization of similar acrylamide monomers provide insight into this behavior. For instance, in the copolymerization of N-isopropylacrylamide (NIPA, monomer 1) with glycidyl (B131873) methacrylate (B99206) (GMA, monomer 2), the reactivity ratios were found to be r1 = 0.39 and r2 = 2.69, indicating that a chain ending in NIPA prefers to add GMA, and a chain ending in GMA prefers to add another GMA. researchgate.net This suggests that in a similar system, N,N'-(propane-1,3-diyl)diacrylamide would likely have a reactivity ratio of less than one when copolymerized with a more reactive monomer like a methacrylate.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

| N-isopropylacrylamide (NIPA) | Glycidyl Methacrylate (GMA) | 0.39 | 2.69 | Free radical, in deuterated dioxane at 70°C. researchgate.net |

| N-vinylpyrrolidone (NVP) | Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Conventional free radical polymerization. semanticscholar.org |

| N-[3-(dimethylamino) propyl] methacrylamide (B166291) (DMAPMA) | Dodecyl dimethyl propenyl ammonium (B1175870) chloride (C12DM) | 0.46 | 15.52 | Free radical copolymerization. researchgate.net |

| N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) | Vinyl ether of monoethanolamine (VEMEA) | >1 | <1 | Radical polymerization in aqueous media. researchgate.net |

This table presents reactivity ratios for various acrylamide-type monomers to illustrate general copolymerization behavior.

Synthesis of Block and Graft Copolymers Incorporating N,N'-(propane-1,3-diyl)diacrylamide

Block Copolymers: These polymers consist of long sequences (blocks) of different monomer units. They can be synthesized by sequential monomer addition using controlled polymerization techniques. mdpi.com For example, a block copolymer could be formed by first polymerizing a monomer like (dimethylamino)ethyl methacrylate (DMAEMA) via RAFT, and then adding N,N'-(propane-1,3-diyl)diacrylamide in a second step. nih.gov The bifunctional nature of the diacrylamide would lead to the formation of a crosslinked block or a branched structure, depending on the reaction stoichiometry.

Graft and Branched Copolymers: N,N'-(propane-1,3-diyl)diacrylamide can be used as a branching or grafting agent. In a "grafting-through" approach, it can be copolymerized with another monomer to act as a branching point. A relevant example is the synthesis of starlike branched polyacrylamides via RAFT copolymerization of acrylamide (AM) with N,N'-methylenebis(acrylamide) (BisAM), a structurally similar diacrylamide. acs.org In this process, a core is first formed by copolymerizing AM and BisAM, followed by chain extension with pure AM to create the arms of the star polymer. acs.org This strategy demonstrates how a diacrylamide can be used to create complex, yet soluble, macromolecular architectures.

Role as a Crosslinking Agent in Polymeric Network Formation

The primary and most common role of N,N'-(propane-1,3-diyl)diacrylamide in polymerization is as a crosslinking agent. Its structure contains two polymerizable acrylamide groups separated by a propane-1,3-diyl linker.

When added to a polymerization reaction, even in small amounts, this monomer can connect two separate growing polymer chains. As the polymerization proceeds, a network of interconnected chains is formed, leading to a single, macroscopic molecule. This process transforms the reaction mixture from a liquid solution of monomers and linear/branched polymers into a solid or semi-solid gel.

The ability to form such networks is fundamental to the production of hydrogels, which are crosslinked polymer networks that can absorb large quantities of water. The properties of the resulting network, such as swelling capacity, mechanical strength, and pore size, are directly influenced by the concentration of the crosslinking agent. The strong tendency of bis-acrylamides to crosslink is highlighted by the specific RAFT step-growth polymerization strategies that were developed precisely to suppress this behavior and achieve linear polymers. rsc.orgrsc.org

Kinetic Analysis of Polymerization Processes

A detailed kinetic analysis is essential for understanding the rate of polymerization, monomer conversion over time, and the mechanisms of chain growth and termination.

While specific in-situ spectroscopic studies on n,n'-(Propane-1,3-diyl)diacrylamide are not prevalent, techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring polymerization kinetics in real-time.

For instance, in-situ FTIR spectroscopy can track the disappearance of the vinyl C=C bond peak (around 1630 cm⁻¹) of the acrylamide group, providing a direct measure of monomer conversion over time dntb.gov.uaresearchgate.net. Similarly, in-situ NMR spectroscopy can be used to monitor the decrease in the signal intensity of the vinyl protons of the monomer, offering another quantitative measure of the reaction progress nih.gov.

The data in the table below is a hypothetical representation of monomer conversion data that could be obtained from an in-situ spectroscopic experiment for a crosslinking polymerization.

| Time (minutes) | Monomer Conversion (%) |

| 0 | 0 |

| 5 | 15 |

| 10 | 45 |

| 15 | 70 |

| 20 | 85 |

| 25 | 92 |

| 30 | 95 |

This table is a hypothetical example and does not represent actual experimental data for n,n'-(Propane-1,3-diyl)diacrylamide.

The determination of kinetic rate constants, such as the propagation rate constant (k_p) and the termination rate constant (k_t), provides fundamental insights into the polymerization process. These parameters are often determined using techniques like pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC).

While specific kinetic rate constants for n,n'-(Propane-1,3-diyl)diacrylamide are not documented in readily accessible literature, studies on similar monomers provide a framework for understanding. For free-radical polymerization, the rate of polymerization (R_p) is typically described by the following equation:

R_p = k_p [M] [P•]

where [M] is the monomer concentration and [P•] is the concentration of propagating radicals. The kinetic parameters are influenced by factors such as temperature, solvent, and the specific chemical structure of the monomer and initiator.

The following table provides an example of how kinetic parameters for different acrylamide-based monomers might be presented, emphasizing that these are not specific values for n,n'-(Propane-1,3-diyl)diacrylamide.

| Monomer | k_p (L mol⁻¹ s⁻¹) at 25°C | k_t (L mol⁻¹ s⁻¹) at 25°C | Activation Energy (E_a) (kJ/mol) |

| Acrylamide | 1.7 x 10⁴ | 1.6 x 10⁷ | 16.3 |

| N-isopropylacrylamide | 2.5 x 10⁴ | 2.0 x 10⁷ | 15.5 |

| N,N-dimethylacrylamide | 3.0 x 10⁴ | 1.8 x 10⁷ | 14.8 |

This table contains representative data for related compounds and is for illustrative purposes only. The values are not specific to n,n'-(Propane-1,3-diyl)diacrylamide.

Design and Engineering of Advanced Polymeric Architectures Incorporating N,n Propane 1,3 Diyl Diacrylamide

Hydrogel Systems and Three-Dimensional Network Architectures

N,n'-(Propane-1,3-diyl)diacrylamide serves as a crucial crosslinking agent in the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large quantities of water or biological fluids. researchgate.net The unique properties of these hydrogels are intrinsically linked to their formation mechanisms and resulting microstructure.

Formation Mechanisms of Chemically Crosslinked Hydrogels

Chemically crosslinked hydrogels incorporating n,n'-(propane-1,3-diyl)diacrylamide are typically formed through free-radical polymerization. researchgate.net This process involves the reaction of monomer units, such as acrylamide (B121943) or its derivatives, with a crosslinking agent, in this case, n,n'-(propane-1,3-diyl)diacrylamide, in the presence of an initiator. The initiator, often a redox pair like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TMEDA), generates free radicals that initiate the polymerization of the monomer. scirp.org

The n,n'-(propane-1,3-diyl)diacrylamide molecule possesses two vinyl groups, allowing it to connect two growing polymer chains, thus forming a crosslink. This creates a three-dimensional network structure. The concentration of the monomer and the ratio of monomer to crosslinker are critical parameters that determine the properties of the resulting hydrogel. researchgate.net For instance, chemically crosslinked polyacrylamide hydrogels can be synthesized with monomer concentrations ranging from 7-14% with a monomer to crosslinker ratio of 25. researchgate.net The polymerization is typically carried out in an aqueous solution, and upon completion, the resulting hydrogel is a water-swollen network.

The formation of these hydrogels can be influenced by various factors, including temperature and the presence of other molecules. For example, hydrogels based on N-isopropylacrylamide (NIPAAm) can be synthesized via thermal free radical polymerization. mdpi.com The reaction is often conducted in a controlled environment, such as in glass molds, for a specific duration to ensure complete polymerization. researchgate.net

Microstructure Elucidation of Hydrogel Networks

The microstructure of hydrogels crosslinked with n,n'-(propane-1,3-diyl)diacrylamide is a key determinant of their macroscopic properties, such as swelling behavior and mechanical strength. This microstructure is characterized by the polymer network's mesh size, crosslinking density, and the presence of pores.

The swelling behavior of a hydrogel is a direct consequence of its microstructure. nih.gov The ability of a hydrogel to absorb and retain water is governed by the balance between the osmotic pressure driving water into the gel and the elastic restraining force of the crosslinked polymer network. itu.edu.tr Several factors influence the swelling degree, including the type and amount of crosslinker, the thermodynamic compatibility between the polymer and the solvent, and the charge of the polymer network. nih.govitu.edu.tr For instance, the presence of ionic monomers can significantly increase the swelling capacity due to the increased osmotic pressure from the mobile counterions within the gel. scirp.orgitu.edu.tr

The crosslinker type and its concentration directly impact the network's architecture. A higher crosslinker concentration generally leads to a more compact hydrogel with a smaller pore size and reduced swelling capacity but increased mechanical strength. researchgate.net The length of the crosslinker's chain also plays a role; longer chains can lead to a higher degree of swelling. nih.gov The microstructure and porosity of these hydrogels can be visualized using techniques like scanning electron microscopy (SEM).

Table 1: Factors Influencing Hydrogel Swelling Behavior

| Factor | Influence on Swelling | Scientific Principle |

| Crosslinker Concentration | Inverse | Higher concentration leads to a more tightly crosslinked network, restricting chain mobility and water uptake. researchgate.net |

| Ionic Monomer Content | Direct | Increased ionic content enhances the osmotic pressure difference between the hydrogel interior and the external solution, driving more water into the network. scirp.orgitu.edu.tr |

| Crosslinker Chain Length | Direct | Longer crosslinker chains can create larger mesh sizes within the network, allowing for greater water absorption. nih.gov |

| Temperature (for thermo-responsive hydrogels) | Varies | For polymers like Poly(N-Isopropylacrylamide), swelling is high below the Lower Critical Solution Temperature (LCST) and decreases sharply above it. researchgate.net |

| External Salt Concentration | Inverse | The presence of external salt reduces the osmotic pressure difference, leading to decreased swelling. itu.edu.tr |

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) represent a class of polymer blends where two or more crosslinked polymer networks are synthesized in the presence of each other. This intimate entanglement of polymer chains, without covalent bonds between the networks, results in materials with unique and often enhanced properties compared to the individual components. The incorporation of n,n'-(propane-1,3-diyl)diacrylamide as a crosslinker in one or both networks is a strategy to engineer the architecture and performance of these advanced materials.

Synthetic Methodologies for Sequential and Simultaneous IPN Formation

The synthesis of IPNs can be broadly categorized into two main approaches: sequential and simultaneous.

In sequential IPN synthesis , a pre-formed, crosslinked polymer network is swollen with a second monomer, a crosslinker (such as n,n'-(propane-1,3-diyl)diacrylamide), and an initiator. The polymerization of this second monomer mixture then occurs within the first network, leading to the formation of the IPN. For example, a semi-IPN hydrogel, a precursor to a full IPN, can be created by introducing a linear copolymer into a monomer solution containing a crosslinker before polymerization. researchgate.net This method allows for a high degree of control over the structure of each network.

Simultaneous IPN synthesis , on the other hand, involves the polymerization of two different monomer and crosslinker systems at the same time, but through non-interfering polymerization routes. This can be achieved if the two polymerization reactions proceed via different mechanisms, for instance, one by free-radical polymerization and the other by a condensation reaction.

The choice of synthetic route significantly influences the final properties of the IPN. For instance, the position and content of a comonomer in a semi-IPN structure can affect the swelling ratio and rate. The introduction of a second network can significantly improve the mechanical properties and swelling degree compared to conventional single-network hydrogels. nih.gov

Topo-structural Characterization of IPN Systems

The topo-structural characterization of IPNs is crucial for understanding the relationship between their structure and properties. This involves elucidating the morphology, the degree of interpenetration, and the phase continuity of the constituent networks.

Table 2: Comparison of IPN Synthesis Methods

| Synthesis Method | Description | Advantages | Disadvantages |

| Sequential IPN | A pre-formed network is swollen with a second monomer system, which is then polymerized. | Good control over the structure of each network. | Can be a multi-step and time-consuming process. |

| Simultaneous IPN | Two different monomer systems are polymerized at the same time via non-interfering routes. | Can be a more efficient one-pot synthesis. | Requires careful selection of monomer and initiator systems to avoid interference. |

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant and reversible changes in their properties in response to small changes in their external environment. nih.gov These changes can be triggered by various stimuli, including temperature, pH, light, and ionic strength. nih.gov The incorporation of n,n'-(propane-1,3-diyl)diacrylamide as a crosslinker is instrumental in creating robust and responsive hydrogel networks.

Polymers responsive to pH changes often contain acidic or basic pendant groups. nih.gov For example, hydrogels containing poly(methacrylic acid) (P(MAA)) are pH-responsive. nih.gov At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups deprotonate, causing electrostatic repulsion between the polymer chains and a subsequent swelling of the hydrogel. nih.gov The inclusion of n,n'-(propane-1,3-diyl)diacrylamide as a crosslinker provides the necessary structural integrity for these reversible swelling and deswelling cycles. The pH transition points for such hydrogels can be determined using sigmoidal equations. nih.gov

Temperature is another widely studied stimulus. nih.gov Poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) of around 32°C in water. nih.gov Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates out of solution. nih.gov When PNIPAAm is crosslinked with n,n'-(propane-1,3-diyl)diacrylamide to form a hydrogel, this phase transition manifests as a significant change in the swelling ratio. researchgate.net The LCST can be tailored by copolymerizing NIPAAm with other monomers. For instance, copolymerization with a more hydrophilic monomer can increase the LCST. nih.govnih.gov The volume phase transition temperature (VPTT) of these hydrogels can be tuned to be near physiological body temperature, making them suitable for various applications. mdpi.com

The responsiveness of these polymer systems can be further enhanced by creating more complex architectures, such as dual-network hydrogels where one network is responsive to a particular stimulus. rsc.org For example, a pH-responsive dual-network biopolysaccharide hydrogel can be developed with enhanced self-healing and controlled release properties. rsc.org Similarly, nanogel-integrated pH-responsive composite hydrogels have shown higher swelling behavior compared to plain hydrogels in reversible swelling experiments. nih.gov

Table 3: Examples of Stimuli-Responsive Polymer Systems

| Stimulus | Responsive Polymer Component | Mechanism of Response |

| pH | Poly(methacrylic acid) (P(MAA)) | Protonation/deprotonation of carboxylic acid groups leading to changes in electrostatic repulsion and swelling. nih.gov |

| pH | Chitosan | Protonation of amine groups in acidic conditions leading to swelling. rsc.org |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm) | Undergoes a phase transition at its Lower Critical Solution Temperature (LCST), leading to a change from a swollen to a collapsed state. researchgate.netnih.gov |

| Temperature | Poly(N,N'-diethylacrylamide) (PDEAAm) | Exhibits distinct temperature responsiveness in hydrogel form. nih.gov |

Design Principles for Incorporating n,n'-(Propane-1,3-diyl)diacrylamide into Responsive Frameworks

Currently, there is a lack of specific design principles outlined in scientific literature for the incorporation of n,n'-(Propane-1,3-diyl)diacrylamide into responsive frameworks. General principles for designing responsive polymers involve the strategic placement of functional groups that can respond to specific stimuli. For a crosslinker like n,n'-(Propane-1,3-diyl)diacrylamide, its propane-1,3-diyl linker and two acrylamide groups would influence the network's flexibility, hydrophilicity, and potential for hydrogen bonding. However, without dedicated studies, any discussion on its specific advantages or disadvantages in creating responsive materials remains speculative.

Mechanisms of Response to External Stimuli (e.g., pH, Temperature, Light)

There is no direct research available that elucidates the specific mechanisms of response to pH, temperature, or light for polymers crosslinked with n,n'-(Propane-1,3-diyl)diacrylamide. While polyacrylamide-based hydrogels can exhibit stimuli-responsive behavior, this is typically governed by the properties of the primary monomer or the incorporation of other functional co-monomers. The contribution of the n,n'-(Propane-1,3-diyl)diacrylamide crosslinker to these response mechanisms has not been a subject of focused investigation.

Supramolecular Assemblies and Non-Covalent Interactions in Polymer Design

The role of n,n'-(Propane-1,3-diyl)diacrylamide units in driving the self-assembly of polymers and its influence on non-covalent interactions within supramolecular structures is another area where specific research is wanting. The amide groups within the molecule could potentially participate in hydrogen bonding, a key driver of self-assembly. However, the extent to which this specific crosslinker can direct the formation of ordered supramolecular architectures has not been explored in detail.

Self-Assembly Driven by n,n'-(Propane-1,3-diyl)diacrylamide Units

No studies were found that specifically demonstrate or analyze self-assembly processes driven by n,n'-(Propane-1,3-diyl)diacrylamide units.

Fabrication of Soft Matter Systems with Tunable Structures

Similarly, literature detailing the fabrication of soft matter systems with structures that are specifically tunable through the use of n,n'-(Propane-1,3-diyl)diacrylamide is not available. While the crosslinking density, which can be controlled by the concentration of the crosslinker, is a general parameter for tuning the mechanical properties of soft matter, specific research on the unique structural tunability offered by this particular compound is absent.

Advanced Analytical and Characterization Methodologies for N,n Propane 1,3 Diyl Diacrylamide and Its Polymeric Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of n,n'-(propane-1,3-diyl)diacrylamide and tracking its transformation during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of n,n'-(propane-1,3-diyl)diacrylamide and its polymers in both solution and solid states.

Solution-State NMR: For the monomer, ¹H and ¹³C NMR in a suitable solvent like CDCl₃ or D₂O provide a detailed map of the proton and carbon environments within the molecule. nih.govchemicalbook.com The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons (CH =CH ₂), the methylene (B1212753) protons adjacent to the amide nitrogen (-NH-CH ₂-), and the central methylene protons of the propane (B168953) linker (-CH₂-CH ₂-CH₂-). Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons (C=O), vinylic carbons (C H=C H₂), and the different methylene carbons of the propane bridge. nih.gov

Solid-State NMR: For the crosslinked poly(n,n'-(propane-1,3-diyl)diacrylamide), solid-state NMR (ssNMR) is indispensable for characterizing the polymer structure. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are used to identify the different carbon environments in the solid polymer network. researchgate.net This can help to confirm the successful polymerization by observing the disappearance of vinylic peaks and the appearance of a new aliphatic backbone. Furthermore, ssNMR can provide information on the mobility of different segments of the polymer chains and the degree of crosslinking. researchgate.net For instance, proton spin-lattice relaxation time measurements in the rotating frame (T₁ρ(H)) can reveal information about the miscibility and domain sizes in polymer blends on a scale of 2-5 nanometers. researchgate.net

A hypothetical representation of expected ¹H NMR chemical shifts for n,n'-(propane-1,3-diyl)diacrylamide is provided in the interactive table below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl (CH=CH₂) | 5.5 - 6.5 | Multiplet |

| Amide (NH) | 7.0 - 8.5 | Broad Singlet/Triplet |

| Methylene (adjacent to N) | 3.2 - 3.6 | Quartet |

| Methylene (central) | 1.8 - 2.2 | Quintet |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying functional groups and monitoring the polymerization of n,n'-(propane-1,3-diyl)diacrylamide.

Infrared (IR) Spectroscopy: The IR spectrum of the n,n'-(propane-1,3-diyl)diacrylamide monomer exhibits characteristic absorption bands. These include N-H stretching vibrations around 3300 cm⁻¹, C=O stretching (Amide I band) around 1650 cm⁻¹, and N-H bending (Amide II band) around 1550 cm⁻¹. The presence of the acrylamide (B121943) group is confirmed by the C=C stretching vibration of the vinyl group, typically appearing around 1630 cm⁻¹. During polymerization, the intensity of the vinyl C=C stretching band decreases, indicating the consumption of the monomer. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for analyzing the surface of the polymeric materials.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C=C stretching vibration in the acrylamide group is typically a strong and sharp band in the Raman spectrum, making it an excellent marker for monitoring the extent of polymerization.

Key vibrational frequencies for n,n'-(propane-1,3-diyl)diacrylamide are summarized in the interactive table below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C=O | Stretching (Amide I) | ~1650 |

| C=C | Stretching | ~1630 |

| N-H | Bending (Amide II) | ~1550 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of n,n'-(propane-1,3-diyl)diacrylamide.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the accurate mass determination of the monomer. The expected molecular weight of n,n'-(propane-1,3-diyl)diacrylamide (C₉H₁₄N₂O₂) is approximately 182.22 g/mol . chemscene.com ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 183.23.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both the separation and identification of n,n'-(propane-1,3-diyl)diacrylamide and any impurities present. researchgate.netnih.gov This technique is particularly valuable for purity assessment and for analyzing complex mixtures. The LC separates the components of the mixture, and the MS provides mass information for each separated component, enabling their identification. researchgate.netnih.gov

While n,n'-(propane-1,3-diyl)diacrylamide itself does not have strong chromophores in the UV-Vis region, its polymeric derivatives, especially when copolymerized with other monomers, can be studied using these techniques.

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the polymerization process if a chromophoric comonomer or initiator is used. For instance, the disappearance of the absorption band of a UV-active initiator can be correlated with the progress of the reaction. In some cases, the formation of specific polymer architectures or aggregates can lead to changes in the UV-Vis spectrum. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy can be a sensitive tool for probing the microenvironment of polymers. By incorporating a fluorescent monomer into the polymer network with n,n'-(propane-1,3-diyl)diacrylamide, changes in the fluorescence emission spectrum (e.g., wavelength shifts, intensity changes) can provide information about polymer conformation, dynamics, and interactions with other molecules.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of n,n'-(propane-1,3-diyl)diacrylamide and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of n,n'-(propane-1,3-diyl)diacrylamide. nih.gov

Purity Assessment: An HPLC method can be developed to separate the monomer from any starting materials, by-products, or degradation products. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for n,n'-(propane-1,3-diyl)diacrylamide can be obtained. The area of this peak is proportional to the concentration of the compound, allowing for quantitative determination of its purity. The use of a diode array detector (DAD) or a UV detector allows for the detection of the analyte as it elutes from the column.

Preparative HPLC: For obtaining high-purity n,n'-(propane-1,3-diyl)diacrylamide, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate the desired compound from a larger sample mixture.

A typical HPLC method for the analysis of a related compound, 1,3-diaminopropane (B46017), involves a Primesep 200 column with a mobile phase gradient of water, acetonitrile, and trifluoroacetic acid, with detection by evaporative light scattering (ELSD) or UV. sielc.com Similar principles would be applied to develop a method for n,n'-(propane-1,3-diyl)diacrylamide.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

While specific UPLC applications for the direct analysis of n,n'-(Propane-1,3-diyl)diacrylamide are not extensively detailed in readily available literature, the principles of the technique are broadly applicable. For related diamine compounds, reverse-phase HPLC methods have been developed, which can be adapted for UPLC systems for faster analysis. sielc.comsielc.com For instance, methods for separating compounds like N,N'-diethyl-1,3-propanediamine often use a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of smaller particle columns (e.g., 3 µm) in such methods is noted to be suitable for fast UPLC applications. sielc.comsielc.com

In the context of polymeric derivatives of n,n'-(Propane-1,3-diyl)diacrylamide, such as hydrogels, UPLC can be invaluable for analyzing residual monomer content, degradation products, or leachables. The high sensitivity of UPLC, often coupled with mass spectrometry (LC-MS/MS), allows for the quantification of trace amounts of analytes. For example, a liquid chromatography-tandem mass spectrometry method was successfully developed to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in various products. nih.gov This method demonstrated high precision and low limits of quantification, highlighting the power of such techniques in a quality control or research setting. nih.gov

Table 1: UPLC Method Parameters for Related Amine Compounds

| Parameter | Description | Reference |

| Column Type | Reverse-phase (e.g., Newcrom R1) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Acid (e.g., Phosphoric Acid, Formic Acid) | sielc.comsielc.com |

| Particle Size | Sub-2 µm (UPLC) or ~3 µm (fast HPLC/UPLC) | sielc.comsielc.com |

| Detection | Mass Spectrometry (MS) for high sensitivity and specificity | nih.gov |

Morphological and Microstructural Analysis

The physical form and internal structure of polymeric materials derived from n,n'-(Propane-1,3-diyl)diacrylamide are critical to their function. A suite of high-resolution imaging and scattering techniques is used to elucidate these characteristics from the nanometer to the micron scale.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In the context of polymeric derivatives of n,n'-(Propane-1,3-diyl)diacrylamide, particularly hydrogels, SEM is instrumental in revealing the porous network structure. The size, distribution, and interconnectivity of these pores are crucial for applications such as controlled release and absorption, as they dictate the diffusion of molecules through the hydrogel matrix.

SEM analysis typically involves drying the hydrogel sample (often through freeze-drying to preserve the structure) and coating it with a thin layer of a conductive material, like gold or palladium, to prevent charge buildup from the electron beam. The resulting images provide a three-dimensional-like view of the surface, offering qualitative and quantitative information about the hydrogel's architecture.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal microstructure of materials at the nanoscale. For polymeric systems based on n,n'-(Propane-1,3-diyl)diacrylamide, TEM can be used to directly observe the polymer network itself. nih.gov This can reveal features such as the mesh size of the hydrogel network, the presence of dangling polymer chains, and any structural inhomogeneities or defects. nih.gov

A significant challenge in TEM analysis of soft materials like hydrogels is sample preparation and achieving sufficient image contrast. nih.gov Novel staining and network fixation methods have been developed to overcome these hurdles, enabling direct visualization of the hydrogel's network architecture. nih.gov These real-space structural insights are invaluable for correlating the nanoscale structure with the bulk properties of the material, such as its mechanical strength and adhesive properties. nih.gov

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides high-resolution, three-dimensional topographical images of a material's surface. researchgate.netuc.edu Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including under liquid, making it particularly well-suited for studying hydrogels in their hydrated state. azom.com

AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a topographical map. mdpi.com Beyond just imaging, AFM can be used in different modes to probe various surface properties of polymeric materials derived from n,n'-(Propane-1,3-diyl)diacrylamide. uc.edu These include:

Surface Roughness: Quantifying the smoothness or texture of the polymer surface.

Mechanical Properties: By performing nanoindentation, AFM can measure local properties like stiffness and adhesion energy. researchgate.net

Phase Imaging: This mode can distinguish between different components in a polymer blend or composite by mapping variations in material properties.

For polymeric materials, AFM has been used to characterize everything from the lamellar structure of semicrystalline polymers to the morphology of multicomponent blends. researchgate.netazom.com

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for investigating the atomic and molecular arrangement within a material, providing critical information on its crystallinity. wikipedia.orgdiamond.ac.uk When X-rays interact with a material, they are scattered by the electrons of the atoms. If the material is crystalline, with atoms arranged in a regular, repeating lattice, the scattered X-rays will interfere constructively at specific angles, producing a characteristic diffraction pattern of sharp peaks. diamond.ac.uk In contrast, amorphous materials, which lack long-range order, produce a broad, diffuse scattering pattern, often referred to as a halo. rigaku.com

For n,n'-(Propane-1,3-diyl)diacrylamide itself, single-crystal XRD can be used to determine its precise molecular structure, including bond lengths, bond angles, and conformation. Although a crystal structure for n,n'-(propane-1,3-diyl)diacrylamide was not found in the search results, related structures like N,N′-(propane-1,3-diyl)dibenzamide have been analyzed, revealing detailed conformational information. nih.gov

When n,n'-(Propane-1,3-diyl)diacrylamide is polymerized, the resulting material can be semicrystalline, containing both crystalline and amorphous domains. WAXS is particularly useful for characterizing these systems. wikipedia.orgdiamond.ac.uk The analysis of a WAXS pattern can yield several key pieces of information:

Degree of Crystallinity: By deconvoluting the scattering pattern into contributions from the crystalline peaks and the amorphous halo, the percentage of crystalline material can be calculated. diamond.ac.ukrigaku.com

Crystal Structure: The positions of the diffraction peaks relate to the spacing between crystal lattice planes (d-spacing), which can be used to identify the unit cell of the polymer crystals. diamond.ac.uk

Crystallite Size and Orientation: The width of the diffraction peaks can provide an estimate of the average size of the crystalline domains, while anisotropic scattering patterns can indicate a preferred orientation of the crystallites, for example, in a stretched polymer fiber. wikipedia.org

Table 2: Information Derived from XRD and WAXS Analysis

| Parameter | Description | Technique | Reference |

| Molecular Structure | Precise atomic coordinates, bond lengths, and angles of the monomer. | Single-Crystal XRD | nih.govresearchgate.net |

| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in a semicrystalline polymer. | WAXS | wikipedia.orgdiamond.ac.uk |

| Crystal Lattice Parameters | Dimensions and angles of the unit cell in the crystalline regions. | WAXS | diamond.ac.uk |

| Amorphous Structure | Characterized by a broad halo in the scattering pattern. | WAXS | rigaku.com |

Rheological Characterization of Polymeric Systems

Rheology is the study of the flow and deformation of matter. For polymeric systems derived from n,n'-(Propane-1,3-diyl)diacrylamide, particularly hydrogels, rheological characterization is crucial for understanding their viscoelastic properties and predicting their behavior in various applications. Rheological measurements are typically performed using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting response.

For hydrogels, dynamic oscillatory shear measurements are particularly informative. In these tests, a small, oscillating strain is applied to the sample, and two key parameters are measured:

Storage Modulus (G'): This represents the elastic component of the material's response and is a measure of the energy stored and recovered per cycle. A higher G' indicates a more solid-like, elastic material. nih.gov

Loss Modulus (G''): This represents the viscous component and is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like, viscous material.

By studying G' and G'' as a function of frequency, temperature, or time, one can gain deep insights into the hydrogel's network structure and stability. nih.govresearchgate.net For example, the crossover point where G' = G'' can indicate a sol-gel transition. The stability of the hydrogel network can be assessed by observing how G' and G'' change over time. researchgate.net The rheological properties of these hydrogels can be tailored by controlling factors such as polymer concentration and cross-linker density. nih.govresearchgate.net Furthermore, advanced techniques like large amplitude oscillatory shear (LAOS) can provide more detailed information about the microstructural differences in polymer solutions and gels. mdpi.com

Table 3: Key Rheological Parameters for Hydrogel Characterization

| Parameter | Symbol | Description | Significance | Reference |

| Storage Modulus | G' | Measure of the elastic response (energy storage). | Indicates the solid-like character and stiffness of the hydrogel. | nih.gov |

| Loss Modulus | G'' | Measure of the viscous response (energy dissipation). | Indicates the liquid-like character of the hydrogel. | nih.gov |

| Tan Delta (δ) | G''/G' | Damping factor, ratio of loss to storage modulus. | Provides information on the viscoelastic nature of the material. | |

| Complex Viscosity | η* | Overall resistance to flow under oscillatory shear. | Characterizes the material's processability and flow behavior. | researchgate.net |

Dynamic Rheology and Viscoelastic Property Determination

Dynamic rheology is a powerful technique to probe the viscoelastic properties of hydrogels, providing quantitative measures of their stiffness and energy dissipation characteristics. In a typical dynamic rheological measurement, a small oscillatory strain or stress is applied to the material, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component (stored energy), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat).

Table 1: Illustrative Viscoelastic Properties of Polyacrylamide Hydrogels with Varying Crosslinker Concentrations (Data for MBA crosslinker)

| Hydrogel Formulation | Monomer Concentration (w/v) | Crosslinker:Monomer Ratio | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) |

| Soft | 5% | 1:500 | 250 | 25 |

| Medium | 7.5% | 1:250 | 1500 | 75 |

| Stiff | 10% | 1:100 | 5000 | 150 |

This table presents illustrative data for polyacrylamide hydrogels crosslinked with N,N'-methylenebisacrylamide to demonstrate the general trend of increasing stiffness with higher crosslinker concentration. Specific values for n,n'-(Propane-1,3-diyl)diacrylamide crosslinked hydrogels would require dedicated experimental investigation.

Photorheology for Real-Time Polymerization Monitoring

Photorheology combines rheological measurements with in-situ UV or visible light irradiation, allowing for the real-time monitoring of the photopolymerization process of hydrogels. This technique is particularly valuable for understanding the gelation kinetics, including the gel point (the transition from a liquid to a solid-like state), the rate of network formation, and the final mechanical properties of the cured material.

During a photorheology experiment, the liquid precursor solution containing the monomer, crosslinker (n,n'-(Propane-1,3-diyl)diacrylamide), and a photoinitiator is placed in the rheometer. Upon exposure to light of a specific wavelength, the photoinitiator generates free radicals, initiating the polymerization and crosslinking reactions. The rheometer continuously measures the evolution of the storage (G') and loss (G'') moduli as a function of time.

Initially, the loss modulus (G'') is higher than the storage modulus (G'), indicating liquid-like behavior. As the polymerization proceeds, both moduli increase, and the point where G' surpasses G'' is often defined as the gel point. The final plateau value of G' provides information about the stiffness of the fully cured hydrogel.

While specific photorheology data for n,n'-(Propane-1,3-diyl)diacrylamide is not available in the provided search results, analogous techniques like time-domain nuclear magnetic resonance (TD-NMR) have been used to monitor the real-time polymerization of acrylamide. researchgate.net These studies show a correlation between the NMR signal and the different stages of polymerization, from initiation to propagation and termination. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For n,n'-(Propane-1,3-diyl)diacrylamide and its polymers, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability of a material and to study its decomposition profile. The resulting TGA curve plots the percentage of weight loss against temperature.

For polymeric materials like those derived from n,n'-(Propane-1,3-diyl)diacrylamide, the TGA thermogram reveals the onset temperature of decomposition, the temperatures of maximum decomposition rates (observed as peaks in the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis. This information is critical for defining the upper service temperature of the material and understanding the degradation mechanisms.

While a specific TGA curve for poly(n,n'-(Propane-1,3-diyl)diacrylamide) is not available in the provided search results, studies on similar polyacrylamide-based hydrogels show that they are generally stable up to around 200-300°C, with the main decomposition events occurring at higher temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization.

For amorphous or semi-crystalline polymers, the glass transition temperature (Tg) is a key characteristic. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on the DSC thermogram. The Tg is influenced by factors such as the chemical structure of the polymer backbone, the degree of crosslinking, and the presence of plasticizers. For hydrogels, the presence of water can significantly affect the DSC trace.

While specific DSC data for n,n'-(Propane-1,3-diyl)diacrylamide and its polymers are not present in the search results, DSC studies on analogous crosslinked polyacrylamide hydrogels have shown endothermic transitions that can be attributed to the glass transition. For instance, crosslinked poly(acrylamide) has been reported to have a glass transition temperature around 190-191°C.

Theoretical and Computational Investigations of N,n Propane 1,3 Diyl Diacrylamide Systems

Molecular Orbital (MO) and Density Functional Theory (DFT) Studies

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are quantum mechanical methods used to examine the electronic properties of molecules. These studies are crucial for predicting molecular structure, stability, and reactivity.

Computational studies are used to determine the distribution of electrons within the n,n'-(Propane-1,3-diyl)diacrylamide monomer, identifying regions that are electron-rich or electron-poor. This information is key to predicting how the monomer will react and polymerize. The presence of acrylamide (B121943) groups, with their vinyl and amide functionalities, dictates the primary sites for chemical reactions, particularly polymerization.

The key reactive sites are the carbon-carbon double bonds (vinyl groups), which are susceptible to radical or nucleophilic attack, initiating polymerization. The amide groups, containing nitrogen and oxygen atoms, are primary sites for hydrogen bonding. While specific MO and DFT calculations for this exact monomer are not extensively published, general knowledge of polyacrylamides suggests that the electronic structure is characterized by delocalization in the acrylamide system. nih.gov

Basic computed properties of the monomer provide an initial overview of its electronic character.

Table 1: Computed Electronic and Physicochemical Properties of n,n'-(Propane-1,3-diyl)diacrylamide

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Complexity | 190 | lookchem.com |

| XLogP3 | 0.4 | lookchem.com |

These values indicate a molecule with significant polar surface area and the capacity to participate in hydrogen bonding, both as a donor (from the N-H groups) and an acceptor (at the carbonyl oxygens), which is critical for its interaction and polymer properties.

The flexibility of the propane-1,3-diyl linker allows the n,n'-(Propane-1,3-diyl)diacrylamide monomer to adopt various spatial arrangements, or conformations. The stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions. The staggered conformations of the propane (B168953) chain are generally more stable than the eclipsed ones due to lower repulsive forces. chemistrysteps.com

While specific conformational energy calculations for n,n'-(Propane-1,3-diyl)diacrylamide are not widely documented, studies on structurally similar molecules provide significant insight. For instance, N,N′-(propane-1,3-diyl)dibenzamide (PDBA), which replaces the acryloyl groups with benzoyl groups, has been studied in detail. nih.govresearchgate.net MO calculations on PDBA revealed that a trans-trans-trans-gauche+ (tttg+) conformation is its most stable form. researchgate.net In its crystalline state, however, it adopts a trans-trans-gauche+-gauche+ (ttg+g+) conformation, indicating that intermolecular forces in the crystal can stabilize a conformer that is not the absolute minimum in energy for an isolated molecule. nih.govresearchgate.net

Another related compound, N,N′-(propane-1,3-diyl)dibenzothioamide (PDBTA), was predicted by MO calculations to have an all-trans (tttt) conformation as its most stable form in solution. nih.gov However, in the solid state, it exhibits a trans-trans-trans-gauche+ (tttg+) conformation, with the energy difference being compensated by intermolecular hydrogen bonds. nih.govresearchgate.net These findings underscore the importance of the flexible propane linker and the strong influence of hydrogen bonding on the final molecular structure. It is highly probable that n,n'-(Propane-1,3-diyl)diacrylamide exhibits similar conformational behavior, with a competition between various staggered rotamers of the propane backbone.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of dynamic processes like polymer chain folding and network formation.

The n,n'-(Propane-1,3-diyl)diacrylamide monomer and its resulting polymer have a strong capacity for forming hydrogen bonds via their amide groups (-C(=O)NH-). nih.gov MD simulations are ideal for studying these interactions. Simulations can predict how multiple polymer chains might align and interact, potentially leading to self-assembled structures.

Studies on analogous molecules confirm the importance of these interactions. For example, the crystal structure of N,N′-(propane-1,3-diyl)dibenzothioamide shows molecules linked by N—H⋯S=C and C—H⋯S=C hydrogen bonds into a herringbone pattern. nih.govresearchgate.net Similarly, N,N'–propyl–bis–(2–aminobenzamide) forms a supramolecular, ladder-like assembly in the solid state through a network of intermolecular N—H⋯O hydrogen bonds. nih.gov These examples strongly suggest that poly(n,n'-(Propane-1,3-diyl)diacrylamide) will form robust networks stabilized by extensive hydrogen bonding between the amide groups on different chains, a key feature in the formation of stable hydrogels.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their macroscopic properties. The goal is to develop mathematical models that can predict the properties of new, unsynthesized compounds.

For the n,n'-(Propane-1,3-diyl)diacrylamide system, a QSPR model could be developed to predict properties of the resulting polymers. For instance, by inputting molecular descriptors (such as molecular weight, number of hydrogen bond donors/acceptors, and topological indices) for a series of different crosslinkers, a model could predict properties like the swelling ratio of the hydrogel, its glass transition temperature, or its mechanical strength. While specific QSPR studies focused on n,n'-(Propane-1,3-diyl)diacrylamide have not been identified, this approach is widely used in polymer science to accelerate the design of new materials with desired characteristics. semanticscholar.org

Predictive Models for Polymerization Parameters

Predictive modeling of polymerization is crucial for controlling the synthesis process to achieve desired material characteristics. Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), offers profound insights into the reaction mechanisms and kinetics of polymerization.

DFT studies, while not extensively reported for N,N'-(Propane-1,3-diyl)diacrylamide itself, are commonly employed for analogous vinyl polymerization reactions. ias.ac.in These models can calculate the activation energies for the key elementary steps of free-radical polymerization: initiation, propagation, chain transfer, and termination. For a system involving PDDA, DFT could be used to model the reactivity of the acrylamide groups, including the influence of the propane-1,3-diyl linker on the electronic structure and accessibility of the vinyl double bonds.

For instance, a computational study on a similar system, the cross-linking of polyacrylamide with a resol prepolymer, utilized DFT to calculate Gibbs free energy (ΔG) and transition state barrier energies for condensation reactions. jlu.edu.cn This approach can be directly applied to PDDA polymerization to predict the most favorable reaction pathways and to understand how changes in the initiator, solvent, or temperature will affect the polymerization kinetics.

Table 1: Illustrative DFT-Calculated Parameters for Acrylamide-type Monomer Polymerization

| Parameter | Typical Calculated Value Range (kJ/mol) | Significance in PDDA Polymerization |

| Propagation Activation Energy | 15 - 35 | Determines the rate of polymer chain growth. A lower barrier leads to faster polymerization. |

| Chain Transfer Activation Energy | 40 - 70 | Influences the final molecular weight of the polymer chains. Higher values favor longer chains. |

| Cross-linking Reaction Barrier | 50 - 80 | Governs the efficiency of network formation. The propane linker in PDDA would influence this parameter. |

Note: The values presented are representative of acrylamide-type systems and serve as an example of data that would be generated through specific computational studies on PDDA.

Furthermore, kinetic Monte Carlo (kMC) simulations can be integrated with parameters derived from DFT calculations to build a more comprehensive predictive model. A kMC model for PDDA polymerization would simulate the stochastic nature of the reaction, providing predictions on the evolution of molecular weight distribution, cross-link density, and the formation of structural defects within the polymer network over time.

Correlating Molecular Architecture to Macroscopic Performance (within academic scope)

Understanding the link between the molecular-level arrangement of polymer chains and the bulk properties of the final material is the ultimate goal of computational polymer science. For PDDA-based hydrogels and polymers, molecular dynamics (MD) simulations are the primary tool for forging this connection.

MD simulations model the polymer as a collection of atoms interacting through a defined force field. By solving the classical equations of motion for this system, MD can predict the equilibrium structure and dynamic behavior of the polymer network. This allows for the direct calculation of macroscopic properties such as mechanical strength, thermal conductivity, and swelling behavior in different solvents. researchgate.net

In the context of PDDA, the length and flexibility of the propane-1,3-diyl linker are critical architectural features. MD simulations can precisely probe how this linker, compared to the shorter linker in N,N'-methylenebisacrylamide (MBAm), affects the resulting polymer network's properties. For example, the increased flexibility of the propane linker might be expected to lead to a lower Young's modulus but a higher swelling ratio in the resulting hydrogel.

A key area of investigation is the relationship between cross-link density and material performance. researchgate.net By computationally constructing a series of PDDA-based polymer networks with varying monomer-to-cross-linker ratios, a quantitative structure-property relationship (QSPR) can be established. researchgate.net

Table 2: Predicted Macroscopic Properties of a Simulated Cross-linked Polyacrylamide Hydrogel as a Function of Water Content (Illustrative Example)

| Property | Low Water Content (e.g., 30%) | High Water Content (e.g., 90%) |

| Young's Modulus (MPa) | Higher (e.g., 1.0 - 5.0) | Lower (e.g., 0.1 - 0.5) |

| Equilibrium Swelling Ratio (%) | Lower | Higher |

| Thermal Conductivity (W/m·K) | Lower (e.g., ~0.4) | Higher (e.g., ~0.6) |

| Glass Transition Temp. (Tg) (°C) | Higher | Lower |

Note: This table is based on general findings for cross-linked polyacrylamide hydrogels from molecular simulations and illustrates the type of correlative data that can be generated for a specific PDDA system. researchgate.net

These simulations provide a rational basis for material design. For example, if a PDDA-based hydrogel for a specific application requires high mechanical toughness and a moderate swelling capacity, computational models can predict the optimal cross-linker concentration and polymerization conditions to achieve this target performance profile, thereby minimizing extensive and costly laboratory experimentation.

Future Research Directions and Unresolved Challenges for N,n Propane 1,3 Diyl Diacrylamide in Polymer Science

Exploration of Novel Synthetic Pathways and Atom-Economical Production

The traditional synthesis of diacrylamides often involves the acylation of a corresponding diamine with acryloyl chloride. While effective, this method can generate stoichiometric amounts of hydrochloride byproduct, presenting challenges in terms of purification and waste management. A primary future challenge lies in the development of novel, more atom-economical synthetic routes to n,n'-(Propane-1,3-diyl)diacrylamide.

Future research should focus on catalytic approaches that minimize waste and enhance efficiency. For instance, direct amidation reactions between 1,3-diaminopropane (B46017) and acrylic acid or its esters, facilitated by novel catalysts, could offer a greener alternative. Another promising avenue is the exploration of enzyme-mediated synthesis, which could provide high selectivity and operate under mild conditions. A significant unresolved challenge is the identification of a catalytic system that is both highly efficient and robust enough for industrial-scale production, ensuring the economic viability of polymers derived from this monomer.

Precision Polymerization Control for Advanced Material Architectures

The two acrylamide (B121943) functionalities of n,n'-(Propane-1,3-diyl)diacrylamide make it an ideal crosslinking agent. However, its potential as a comonomer in the synthesis of well-defined polymer architectures remains largely untapped. A critical area for future investigation is the application of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to systems containing this monomer.

Key research questions include:

How does the flexible propane (B168953) linker influence the reactivity of the acrylamide groups in CRP?

Can the polymerization be controlled to produce linear polymers with pendant reactive groups, or is immediate crosslinking unavoidable?

What are the optimal CRP conditions (e.g., chain transfer agent, catalyst, solvent, temperature) to achieve polymers with predictable molecular weights and low dispersity?

Answering these questions will enable the design of advanced architectures such as star polymers, block copolymers, and gradient copolymers, where the n,n'-(Propane-1,3-diyl)diacrylamide unit can be strategically placed to impart specific properties.

Integration into Hybrid and Composite Materials for Enhanced Functionality

The creation of hybrid and composite materials, where organic polymers are combined with inorganic components, offers a route to materials with synergistic properties. The amide groups in polymers derived from n,n'-(Propane-1,3-diyl)diacrylamide provide potential sites for interaction with inorganic surfaces, making this monomer a candidate for the development of novel hybrid materials.

Future research should explore the in-situ polymerization of n,n'-(Propane-1,3-diyl)diacrylamide in the presence of inorganic nanoparticles (e.g., silica, titania, clays) to form interpenetrating polymer networks. The resulting materials could exhibit enhanced mechanical strength, thermal stability, or unique optical properties. A significant challenge will be to control the interface between the organic and inorganic phases to ensure strong adhesion and prevent phase separation, which is crucial for achieving the desired material performance. For instance, studies on hydrogels crosslinked with other molecules like N,N′-ethylenebisacrylamide have shown that the nature of the crosslinker can significantly impact the final properties of the composite material. nih.gov

Development of Multifunctional Polymer Systems via Strategic Monomer Design

The inherent structure of n,n'-(Propane-1,3-diyl)diacrylamide provides a scaffold that can be chemically modified to introduce a wide range of functionalities. While research on multifunctional polymers based on related acrylamide monomers is prevalent, dedicated studies on derivatives of n,n'-(Propane-1,3-diyl)diacrylamide are lacking. mdpi.com

Future work should focus on the synthesis of novel monomers derived from n,n'-(Propane-1,3-diyl)diacrylamide. For example, the secondary amine protons could potentially be substituted with functional groups to create monomers with tailored properties, such as:

Stimuli-responsiveness: Introducing pH- or temperature-sensitive moieties could lead to "smart" hydrogels for applications in drug delivery or sensors.

Bioconjugation: Incorporating groups that can react with biological molecules would enable the development of new biomaterials.

Enhanced solubility: Modifying the structure could improve solubility in a wider range of solvents, expanding its processing capabilities.

The primary challenge in this area will be to develop synthetic strategies that allow for the precise and efficient modification of the monomer without premature polymerization.

Advancements in Computational and Data-Driven Polymer Design for Predictive Synthesis

The experimental exploration of all the possibilities outlined above would be time-consuming and resource-intensive. Computational modeling and data-driven approaches offer a powerful tool to accelerate the design and discovery of new polymers based on n,n'-(Propane-1,3-diyl)diacrylamide.

Future research should leverage molecular dynamics simulations and quantum mechanical calculations to:

Predict the reactivity of the monomer in different polymerization techniques.

Simulate the self-assembly and network formation of polymers containing this unit.

Establish structure-property relationships to guide the design of materials with desired characteristics.

Furthermore, as experimental data becomes available, machine learning models could be trained to predict the outcomes of polymerization reactions and the properties of the resulting materials. A significant unresolved challenge is the development of accurate and efficient computational models that can capture the complexity of polymerization kinetics and the resulting polymer microstructures, especially for crosslinking systems.

Q & A

Q. What are the recommended synthetic routes for N,N'-(Propane-1,3-diyl)diacrylamide, and how can purity be optimized?

The synthesis of N,N'-(Propane-1,3-diyl)diacrylamide typically involves acrylation of 1,3-propanediamine derivatives. A two-step approach inspired by click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) followed by deprotection, as demonstrated in related acrylamide syntheses, can yield high-purity products . Optimization includes strict stoichiometric control of acryloyl chloride, inert atmosphere conditions, and purification via recrystallization or column chromatography. Purity validation via HPLC or NMR is critical to minimize side products like unreacted monomers or oligomers .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing N,N'-(Propane-1,3-diyl)diacrylamide?

- Spectroscopy : H/C NMR confirms molecular structure, with acrylamide protons resonating at δ 5.5–6.5 ppm. FT-IR identifies characteristic C=O (~1650 cm) and N-H (~3300 cm) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial conformation. For example, triclinic systems (space group ) with unit cell parameters Å, Å, and Å are typical . Refinement using SHELXL with values < 0.05 ensures accuracy .

Advanced Research Questions

Q. How can polymerization conditions be tailored to control molecular weight and crosslinking density in polymers derived from N,N'-(Propane-1,3-diyl)diacrylamide?

Radical polymerization using AIBN or photoinitiators allows tuning crosslinking via monomer concentration and initiator ratios. For controlled molecular weight:

- Temperature : Lower temps (50–60°C) reduce chain transfer, favoring higher .

- Solvent polarity : Polar solvents (e.g., DMF) enhance monomer solubility but may alter crosslinker reactivity.

- Kinetic analysis : Monitor conversion via FT-IR or gravimetry to optimize gelation thresholds. Comparative studies on N-alkyl acrylamides suggest propane-1,3-diyl spacers improve hydrogel flexibility .

N-Isopropylacrylamide(N-异丙基丙烯酰胺)00:31

Q. What strategies resolve discrepancies in crystallographic data during refinement of N,N'-(Propane-1,3-diyl)diacrylamide structures?

Discrepancies (e.g., high or poor ) require:

- Data reprocessing : Check for absorption (multi-scan corrections in SADABS) or twinning (SHELXL TWIN command) .

- Model adjustment : Validate hydrogen bonding networks (e.g., N-H···O=C interactions) and torsional angles using ORTEP-3 for GUI-assisted visualization .

- Validation tools : PLATON ADDSYM detects missed symmetry, while PARST cross-checks geometric parameters against similar structures .

Q. How does the molecular conformation of N,N'-(Propane-1,3-diyl)diacrylamide influence its reactivity in crosslinking reactions?

The propane-1,3-diyl spacer enables conformational flexibility, promoting intermolecular interactions. Crystal structures reveal a near-linear alignment of acrylamide groups (C=O···N distance ~2.8 Å), enhancing radical propagation efficiency during polymerization . Steric effects from substituents (e.g., benzamide derivatives) reduce reactivity, necessitating higher initiator concentrations .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and Schlenk techniques to prevent hydrolysis.

- Characterization : Use high-resolution SCXRD (Bruker APEX-II CCD) with Mo-Kα radiation ( Å) for accurate bond-length determination .

- Data Analysis : Employ SHELX suite for refinement and CCDC Mercury for intermolecular interaction mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.